N,N'-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide)
Description
Properties
CAS No. |
85513-25-3 |
|---|---|
Molecular Formula |
C36H38N4O8 |
Molecular Weight |
654.7 g/mol |
IUPAC Name |
4-methyl-N-[6-[(4-methyl-2-nitro-3-phenylmethoxybenzoyl)amino]hexyl]-2-nitro-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C36H38N4O8/c1-25-17-19-29(31(39(43)44)33(25)47-23-27-13-7-5-8-14-27)35(41)37-21-11-3-4-12-22-38-36(42)30-20-18-26(2)34(32(30)40(45)46)48-24-28-15-9-6-10-16-28/h5-10,13-20H,3-4,11-12,21-24H2,1-2H3,(H,37,41)(H,38,42) |
InChI Key |
ODGDYGTURHBNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCNC(=O)C2=C(C(=C(C=C2)C)OCC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then coupled through a series of reactions. Common reagents used in the synthesis include benzyl chloride, hexane-1,6-diamine, and nitrobenzoyl chloride. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Nitro Group Reduction
The 2-nitro substituents on the aromatic rings are key reactive sites. Selective reduction to amines can be achieved via catalytic hydrogenation or chemical reductants:
-
Catalytic Hydrogenation : Using H₂ (1–3 atm) with palladium-on-carbon (Pd/C) or Raney nickel in ethanol/water mixtures at 25–50°C yields the corresponding diamino derivatives . Over-reduction is mitigated by controlling H₂ pressure and reaction time.
-
Iron/Acid Reduction : Fe powder in acetic acid at 80°C selectively reduces nitro groups to amines without affecting benzyl ethers .
Example Reaction:
| Reduction Method | Conditions | Yield | Byproducts |
|---|---|---|---|
| Catalytic H₂ | 50°C, 2 atm H₂, 6 hours | 78% | Trace benzyl alcohol |
| Fe/AcOH | 80°C, 12 hours | 65% | Acetamide derivatives |
Benzyl Ether Cleavage
The 3-benzyloxy groups undergo hydrogenolysis or acid-catalyzed cleavage:
-
Hydrogenolysis : H₂/Pd(OH)₂ in methanol removes benzyl ethers, producing phenolic hydroxyl groups .
-
Acidic Hydrolysis : Concentrated HCl in dioxane (reflux, 8 hours) cleaves benzyl ethers but risks partial amide hydrolysis.
Example Reaction:
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| H₂/Pd(OH)₂ | 25°C, 4 hours | 85% | High (no amide loss) |
| HCl/dioxane | Reflux, 8 hours | 60% | Moderate (10% amide decomposition) |
Amide Bond Reactivity
The central bisamide structure participates in hydrolysis and transamidation:
-
Acidic Hydrolysis : 6M HCl at 110°C cleaves amides to carboxylic acids and hexanediamine .
-
Transamidation : Heating with primary amines (e.g., benzylamine) in toluene forms new amide bonds .
Example Reaction:
| Reaction | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, 110°C, 24 hours | 3-(Benzyloxy)-4-methyl-2-nitrobenzoic acid + hexanediamine |
| Transamidation | Benzylamine, 120°C, 48 hours | N-Benzyl derivatives |
Nitro-Aromatic Electrophilic Substitution
The electron-deficient nitroaromatic rings undergo limited electrophilic substitution. Nitration or halogenation requires harsh conditions:
-
Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces additional nitro groups at the 5-position.
-
Bromination : Br₂/FeBr₃ in CCl₄ yields 5-bromo derivatives but with <20% yield due to steric hindrance.
Potential Biological Alkylation
Analogous to PBD dimers (e.g., pyrrolobenzodiazepines), the compound may intercalate DNA via its planar aromatic systems. Under reductive conditions (e.g., cellular environments), the nitro groups could generate reactive amines capable of forming covalent adducts with DNA bases like guanine .
Hypothetical Mechanism:
-
Nitro reduction to amine.
-
Amine attack on DNA’s N7-guanine site, forming a crosslink.
Stability and Side Reactions
Scientific Research Applications
N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide) exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the aromatic rings significantly affect melting points, solubility, and crystallinity. A comparison with structurally related bis-amides is summarized in Table 1.
Table 1: Physical Properties of Hexane-1,6-diyl-Linked Bis-Amides
Key Observations :
- Nitro Groups : The nitro group’s electron-withdrawing nature reduces melting points in some cases (e.g., 193–195°C in thiazolimine derivatives ) but increases them in ureylbenzamides (241–243°C) due to enhanced hydrogen bonding .
- Hydroxy and Tert-Butyl Groups : Bulky tert-butyl substituents (e.g., in Antioxidant 1098) improve thermal stability, with melting points >230°C .
- Benzyloxy Groups : The target compound’s benzyloxy groups likely reduce crystallinity compared to nitro- or hydroxy-substituted analogs, though experimental data is lacking.
Antimicrobial Activity
Bis-triazole derivatives with hexane-1,6-diyl spacers exhibit potent antibacterial activity (MIC: 2.25–75 µg/mL) against pathogens like Staphylococcus aureus and Escherichia coli . The target compound’s nitro groups may enhance DNA intercalation or enzyme inhibition, though this requires validation.
Antioxidant Properties
N,N'-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide] (Antioxidant 1098) is widely used in polymers and coatings due to its radical-scavenging hydroxy groups .
Anion Recognition
Bis-ureylbenzamides with nitro groups (e.g., compound 8d) demonstrate selective anion binding via hydrogen-bonding interactions . The target compound’s nitro and benzyloxy groups may similarly facilitate anion recognition, though steric hindrance from benzyloxy could reduce efficacy.
Q & A
Q. What are the optimized synthetic routes for N,N'-(Hexane-1,6-diyl)bis(3-(benzyloxy)-4-methyl-2-nitrobenzamide), and how do cyclodextrins enhance solubility during alkylation?
The synthesis involves a two-step process: (1) formation of the sulfonamide precursor via condensation of 4-methylbenzenesulfonyl chloride and hexanediamine, followed by (2) cyclodextrin (CD)-mediated N-alkylation in aqueous solution. CDs (e.g., methylated β-CD) act as phase-transfer catalysts, forming inclusion complexes that solubilize hydrophobic intermediates. For example, β-CD increases solubility of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) by shielding aromatic protons via hydrophobic interactions, confirmed by 2D NMR ROESY spectra showing cross-peaks between CD protons (3.3–3.8 ppm) and guest molecule protons (2.1–7.4 ppm) .
Q. How is structural characterization performed for intermediates and final products in this synthesis?
Key techniques include:
- 1H/13C NMR : Assignments of benzyloxy (δ 5.1–5.7 ppm), nitro (δ 8.0–8.4 ppm), and hexamethylene chain protons (δ 1.3–1.6 ppm).
- IR spectroscopy : Nitro group stretching (~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 656 for derivatives) validate stoichiometry .
- X-ray crystallography (if applicable): SHELX software refines crystal structures, resolving bond lengths and torsion angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data interpretation for CD-guest complexes?
Discrepancies arise when CD signals overlap with guest molecule protons (e.g., methylene chains). Strategies include:
- Variable-temperature NMR : Heating to 70°C disrupts CD-guest complexes, simplifying spectra by isolating guest molecule signals.
- 2D ROESY : Identifies spatial proximity between CD cavity protons (δ 3.3–3.8 ppm) and aromatic/allylic protons of the guest, confirming inclusion geometry.
- Differential solubility studies : Monitor solubility changes under alkaline vs. neutral conditions to infer complex stability .
Q. What experimental design considerations are critical for Prilezhaev epoxidation of allylated intermediates?
Key factors include:
- Oxidant selection : m-Chloroperbenzoic acid (mCPBA) in dichloromethane ensures high epoxidation efficiency (~57% yield).
- Reaction monitoring : Disappearance of allyl proton signals (δ 5.0–5.7 ppm) in 1H NMR confirms conversion to epoxide.
- Side-product mitigation : Washing with Na2SO3 removes excess mCPBA, while NaHCO3 neutralizes acidic byproducts .
Q. How does the polymerization mechanism of this diepoxide with lysine-based α-amino-ε-caprolactam compare to BADGE-based systems?
Rheological studies show faster curing (~40–45 minutes at 50°C) due to:
- Enhanced nucleophilicity : Lysine’s ε-amine reacts more rapidly with epoxide groups than bisphenol A’s hydroxyls.
- Reduced steric hindrance : The hexamethylene spacer improves cross-linking efficiency.
- Gelation kinetics : Storage modulus (G') surpassing loss modulus (G'') at gel point indicates rapid network formation .
Q. What biological activities have been reported for structurally related bis-sulfonamide derivatives?
Derivatives with triazole or thiadiazole moieties exhibit:
- Antibacterial activity : MIC values of 2.25–75 µg/mL against B. subtilis and E. coli.
- DNA cleavage : Complete plasmid cleavage at 100 mg/mL via oxidative damage.
- Antioxidant capacity : Radical scavenging in DPPH assays (IC50 < 50 µM) .
Methodological Challenges and Solutions
Q. How can researchers address low yields in CD-mediated aqueous-phase alkylation?
- CD optimization : Randomly methylated β-CD outperforms α-CD in solubilizing bulky sulfonamides.
- Temperature cycling : Heat to 70°C post-reaction to precipitate products, enabling CD reuse.
- Alkylation stoichiometry : A 2:1 molar ratio of allyl bromide to sulfonamide minimizes oligomerization .
Q. What computational tools aid in predicting supramolecular interactions between this compound and CDs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
